An In-depth Technical Guide to 5-(Pyridin-3-yl)pentan-2-ol: Structure, Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 5-(Pyridin-3-yl)pentan-2-ol: Structure, Properties, Synthesis, and Potential Applications
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 5-(Pyridin-3-yl)pentan-2-ol. As a chiral secondary alcohol containing a pyridine moiety, this compound holds potential for applications in medicinal chemistry and materials science. This document details its physicochemical properties, proposes robust synthetic protocols for its preparation, and provides predicted spectroscopic data for its characterization. Furthermore, potential applications are discussed based on the structural features of the molecule.
Introduction
Pyridine-based alcohols are a class of compounds that have garnered significant interest in various scientific fields due to their unique chemical characteristics.[1] The presence of a nitrogen atom in the aromatic pyridine ring imparts basicity and the ability to coordinate with metal ions, while the hydroxyl group can participate in hydrogen bonding and serve as a key site for chemical modifications. 5-(Pyridin-3-yl)pentan-2-ol is a specific example of this class, featuring a five-carbon aliphatic chain separating the pyridine ring and a secondary alcohol. Its chiral nature at the C-2 position introduces the possibility of stereospecific interactions, which is of particular importance in drug design and asymmetric synthesis.[2] This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.
Chemical Structure and Properties
The chemical structure of 5-(Pyridin-3-yl)pentan-2-ol consists of a pyridine ring substituted at the 3-position with a pentan-2-ol side chain.
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Caption: Retrosynthetic analysis of 5-(Pyridin-3-yl)pentan-2-ol.
Protocol 1: Synthesis via Grignard Reaction
This protocol involves the reaction of a Grignard reagent derived from 3-halopyridine with pentanal. The formation of pyridyl Grignard reagents can be challenging but has been successfully reported.[3]
Step 1: Formation of 3-Pyridylmagnesium Bromide
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
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Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.
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Reagent Addition: Add a solution of 3-bromopyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is exothermic and may require initial heating to initiate.
-
Reaction: Once initiated, the reaction should be maintained at a gentle reflux until all the magnesium has been consumed. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a grayish solution.
Step 2: Reaction with Pentanal
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Cooling: Cool the freshly prepared 3-pyridylmagnesium bromide solution to 0 °C in an ice bath.
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Aldehyde Addition: Add a solution of pentanal (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent solution, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
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Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
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Work-up: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-(pyridin-3-yl)pentan-2-ol.
Protocol 2: Synthesis via Reduction of a Ketone
This method involves the synthesis of the corresponding ketone, 5-(pyridin-3-yl)pentan-2-one, followed by its reduction to the secondary alcohol.
Step 1: Synthesis of 5-(Pyridin-3-yl)pentan-2-one
The synthesis of the precursor ketone can be achieved through various methods, such as a Friedel-Crafts acylation or a cross-coupling reaction, which are beyond the scope of this immediate protocol but represent standard organic chemistry transformations.
Step 2: Reduction of 5-(Pyridin-3-yl)pentan-2-one
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Reaction Setup: In a round-bottom flask, dissolve 5-(pyridin-3-yl)pentan-2-one (1.0 equivalent) in methanol or ethanol.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution. Be cautious of gas evolution (hydrogen).[4]
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Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Quenching and Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude alcohol by column chromatography as described in Protocol 1.
Spectroscopic Characterization (Predicted)
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~8.50 d 1H H-2 (Pyridine) ~8.45 dd 1H H-6 (Pyridine) ~7.50 dt 1H H-4 (Pyridine) ~7.25 dd 1H H-5 (Pyridine) ~3.80 m 1H CH-OH ~2.65 t 2H Py-CH₂ ~1.80-1.40 m 4H -CH₂-CH₂- ~1.20 d 3H CH₃ ~2.0-3.0 br s 1H OH
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment ~150.0 C-6 (Pyridine) ~147.5 C-2 (Pyridine) ~138.0 C-3 (Pyridine) ~135.5 C-4 (Pyridine) ~123.5 C-5 (Pyridine) ~68.0 CH-OH ~38.0 CH₂ ~32.0 Py-CH₂ ~25.0 CH₂ ~23.0 CH₃
Infrared (IR) Spectroscopy:
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~3300-3400 cm⁻¹ (broad): O-H stretching vibration, characteristic of an alcohol.[7]
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~3030 cm⁻¹ (weak): Aromatic C-H stretching of the pyridine ring.
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~2850-2960 cm⁻¹ (medium-strong): Aliphatic C-H stretching of the pentyl chain.
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~1580, 1480, 1430 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
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~1100 cm⁻¹: C-O stretching vibration, characteristic of a secondary alcohol.[6]
Mass Spectrometry (Electron Ionization - EI):
-
M⁺ at m/z 165: Molecular ion peak.
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m/z 150: Loss of a methyl radical (•CH₃).
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m/z 147: Loss of water (H₂O) via dehydration.
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m/z 122: Alpha-cleavage with loss of a propyl radical (•C₃H₇).
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m/z 93: Pyridine ring fragment.
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m/z 78: Pyridine fragment.
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m/z 45: Fragment corresponding to [CH(OH)CH₃]⁺ from alpha-cleavage.
Potential Applications
The structural features of 5-(Pyridin-3-yl)pentan-2-ol suggest its potential utility in several areas of research and development, particularly in medicinal chemistry.
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Drug Discovery: The pyridine ring is a common scaffold in many approved drugs.[8] The chiral alcohol moiety can engage in specific hydrogen bonding interactions with biological targets. This compound could serve as a building block for the synthesis of novel therapeutic agents, for instance, as ligands for receptors or enzyme inhibitors where a specific stereochemical orientation is required for activity.[2]
-
Asymmetric Catalysis: Chiral pyridine-containing alcohols can act as ligands for metal-catalyzed asymmetric reactions. The nitrogen atom of the pyridine can coordinate to a metal center, while the chiral hydroxyl group can influence the stereochemical outcome of a reaction.
-
Materials Science: The ability of the pyridine nitrogen to coordinate with metal ions and the potential for the alcohol to be further functionalized makes this compound a candidate for the development of novel coordination polymers and functional materials.
Conclusion
5-(Pyridin-3-yl)pentan-2-ol is a chiral, functionalized pyridine derivative with potential for a range of applications. This technical guide has provided a detailed overview of its structure, predicted physicochemical and spectroscopic properties, and robust synthetic protocols. While experimental data for this specific compound is limited, the information presented here, based on established chemical principles and data from analogous structures, provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this versatile molecule.
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